

Comparative study of DMG vs. 1,2-Diphenylethanedione monoxime for nickel analysis

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Compound of Interest

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A Comparative Guide to Nickel Analysis: **Dimethylglyoxime** (DMG) vs. 1,2-Diphenylethanedione Monoxime (Nioxime)

For researchers, scientists, and drug development professionals engaged in the precise quantification of nickel, the selection of an appropriate chelating agent is of paramount importance. This guide provides a detailed comparative study of two notable reagents: the classical and widely utilized **Dimethylglyoxime** (DMG) and the alternative, 1,2-Diphenylethanedione monoxime, also known as Nioxime. This comparison aims to facilitate an informed choice by presenting their respective performance characteristics, supported by experimental data and detailed protocols.

Principle of Detection

Both **Dimethylglyoxime** (DMG) and 1,2-Diphenylethanedione monoxime (Nioxime) are organic reagents that form stable, colored chelate complexes with nickel(II) ions, enabling their determination through gravimetric and spectrophotometric methods.

Dimethylglyoxime (DMG) reacts with nickel(II) in a neutral to slightly alkaline medium to form a characteristic bright red precipitate of nickel dimethylglyoximate ($\text{Ni}(\text{C}_4\text{H}_7\text{N}_2\text{O}_2)_2$).^[1] This insoluble complex is the basis for the highly accurate gravimetric determination of nickel. For spectrophotometric analysis, in the presence of an oxidizing agent in an alkaline solution, DMG forms a soluble, colored nickel(IV)-DMG complex.^[1]

1,2-Diphenylethanedione monoxime (Nioxime) behaves similarly to DMG, quantitatively precipitating nickel(II) ions from a solution to form a stable, colored chelate complex.^[2] The reaction is typically carried out in a slightly alkaline or buffered solution.^[2] For spectrophotometric applications, the formation of a colored nickel-nioxime complex allows for its quantitative determination.

Performance Comparison: DMG vs. Nioxime

The following tables summarize the key performance indicators for both reagents based on available experimental data.

Table 1: General Performance Characteristics

Performance Metric	Dimethylglyoxime (DMG)	1,2-Diphenylethanedione monoxime (Nioxime)
Principle of Detection	Forms a bright red precipitate (Ni(dmg) ₂) with Ni(II) in a neutral to slightly alkaline solution for gravimetric and spectrophotometric analysis.[1]	Forms a stable, colored chelate complex with Ni(II) in a slightly alkaline or buffered solution, suitable for gravimetric and spectrophotometric analysis.[2]
Specificity/Selectivity	High specificity for nickel in an ammoniacal solution. Interference from iron(III) can be mitigated by adding tartaric or citric acid. Cobalt(II) can form a soluble complex and may interfere at high concentrations.[1]	Offers good selectivity for nickel. The use of masking agents like tartaric or citric acid is also recommended to prevent interference from other metal ions like iron(III).[2]
Optimal pH Range	Quantitative precipitation occurs in a pH range of 5 to 9. [3]	The optimal pH range for complex formation is reported to be between 3 and 10 for spectrophotometric methods. [4] For gravimetric analysis, a pH range of 5 to 9 is effective. [2]
Color of Complex	Bright red precipitate.[1]	Red colored complex.[4]

Table 2: Spectrophotometric Analysis Comparison

Parameter	Dimethylglyoxime (DMG)	1,2-Diphenylethanedione monoxime (Nioxime)
Molar Absorptivity (ϵ)	Approximately $1.37 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$ at 530 nm for the Ni(IV)-DMG complex. [1]	A molar absorptivity of $1.371 \times 10^4 \text{ L mol}^{-1} \text{ cm}^{-1}$ has been reported for a similar Ni(II) complex. [4]
Limit of Detection (LOD)	A flow-based spectrophotometric method reported a limit of detection of $6.3 \mu\text{g L}^{-1}$. [1]	A limit of detection of $2.68 \mu\text{M}$ has been reported. [4]
Wavelength of Max. Absorbance (λ_{max})	Typically around 445-530 nm. [1]	550 - 560 nm. [4]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Gravimetric Determination of Nickel

1. Using Dimethylglyoxime (DMG)

- Principle: Nickel ions react with an alcoholic solution of DMG in a slightly ammoniacal solution to form a voluminous, bright red precipitate of nickel dimethylglyoximate. This precipitate is then filtered, dried, and weighed.[\[1\]](#)
- Reagents:
 - Nickel sample solution
 - 1% (w/v) **Dimethylglyoxime** in ethanol
 - Dilute ammonia solution
 - Tartaric or citric acid (if interfering ions like Fe^{3+} are present)
 - Distilled water

- Procedure:
 - Accurately weigh a sample containing a known amount of nickel and dissolve it in a suitable acid.
 - If iron is present, add tartaric or citric acid to prevent its precipitation.[\[1\]](#)
 - Dilute the solution and heat to 60-80°C.
 - Add a slight excess of the 1% DMG solution with constant stirring.
 - Slowly add dilute ammonia solution until the precipitation is complete (a faint smell of ammonia should be present).
 - Digest the precipitate by keeping the solution hot for 30-60 minutes.
 - Allow the solution to cool to room temperature.
 - Filter the precipitate through a pre-weighed sintered glass crucible.
 - Wash the precipitate with cold distilled water until free of chloride ions.
 - Dry the crucible with the precipitate in an oven at 110-120°C to a constant weight.[\[1\]](#)
 - Cool the crucible in a desiccator and weigh it accurately.
 - The weight of the nickel dimethylglyoximate precipitate is used to calculate the percentage of nickel in the original sample.

2. Using 1,2-Diphenylethanedione monoxime (Nioxime)

- Principle: Similar to DMG, Nioxime quantitatively precipitates nickel(II) ions from a slightly alkaline or buffered solution to form a stable, colored chelate complex which can be dried and weighed.[\[2\]](#)
- Reagents:
 - Nickel sample solution

- 0.8% (w/v) Nioxime solution in a suitable solvent (e.g., ethanol or slightly alkaline water)
- Dilute ammonia solution or a suitable buffer
- Tartaric or citric acid (if interfering ions are present)
- Distilled water
- Procedure:
 - Prepare the nickel sample solution as described for the DMG method.
 - Add a masking agent like tartaric or citric acid if necessary.[\[2\]](#)
 - Adjust the pH of the solution to the optimal range (5-9) using a buffer or dilute ammonia.[\[2\]](#)
 - Heat the solution to 60-80°C.
 - Add a slight excess of the 0.8% Nioxime solution with constant stirring.
 - Digest the precipitate for approximately 30-60 minutes at an elevated temperature.
 - Cool the solution to room temperature.
 - Filter the precipitate using a pre-weighed filtering crucible.
 - Wash the precipitate with cold distilled water.
 - Dry the precipitate in an oven at 110-120°C to a constant weight.
 - Cool in a desiccator and weigh.
 - Calculate the nickel content based on the weight of the precipitate.

Spectrophotometric Determination of Nickel

1. Using **Dimethylglyoxime** (DMG)

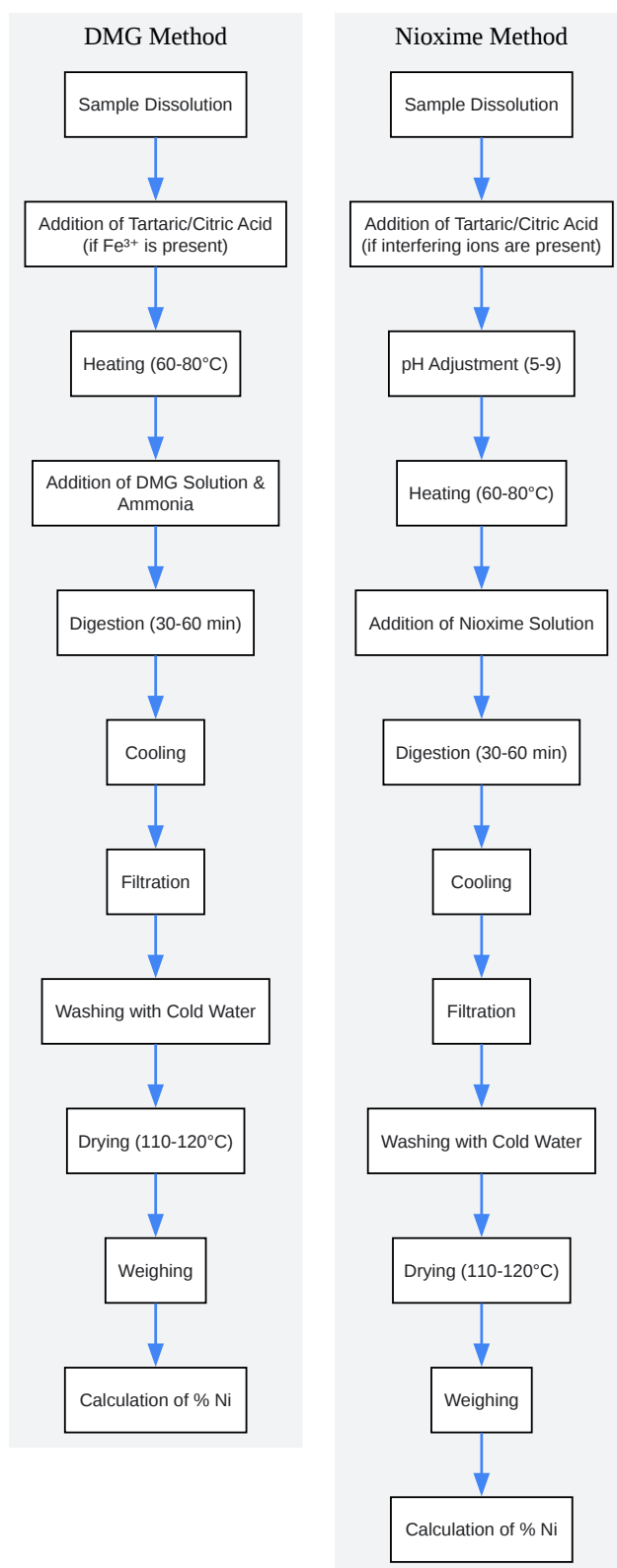
- Principle: In an alkaline solution and in the presence of an oxidizing agent, nickel(II) ions react with DMG to form a soluble, colored nickel(IV)-**dimethylglyoxime** complex. The intensity of the color is proportional to the nickel concentration and is measured with a spectrophotometer.^[1]
- Reagents:
 - Standard nickel solutions
 - 1% (w/v) **Dimethylglyoxime** in ethanol
 - Saturated bromine water or other suitable oxidizing agent
 - Concentrated ammonia solution
 - Distilled water
- Procedure:
 - Prepare a series of standard nickel solutions and a blank.
 - To each standard and the sample solution in a volumetric flask, add the oxidizing agent (e.g., bromine water).
 - Add concentrated ammonia solution to make the solution alkaline.
 - Add the 1% DMG solution and dilute to the mark with distilled water.
 - Allow the color to develop for a specified time.
 - Measure the absorbance of the solutions at the wavelength of maximum absorbance (typically 445-530 nm) against the reagent blank.^[1]
 - Construct a calibration curve by plotting absorbance versus the concentration of the standard solutions.
 - Determine the concentration of nickel in the sample from its absorbance using the calibration curve.

2. Using 1,2-Diphenylethanedione monoxime (Nioxime)

- Principle: Nioxime forms a stable, red-colored complex with Nickel(II) in an aqueous solution. The absorbance of this complex, measured at 550-560 nm, is proportional to the nickel concentration.^[4]
- Reagents:
 - Standard nickel solutions (0.5 to 10 ppm)
 - 0.8% Nioxime solution
 - Buffer solution to maintain pH between 3 and 10
 - Stabilizing agent such as gum arabic (recommended)^[4]
 - Distilled water
- Procedure:
 - Prepare a series of standard nickel solutions and a blank.
 - To each standard and the sample solution in a volumetric flask, add the buffer solution to achieve the optimal pH.
 - Add the stabilizing agent (e.g., gum arabic solution).^[4]
 - Add the 0.8% Nioxime solution and dilute to the mark with distilled water.
 - Allow for color development.
 - Measure the absorbance at the wavelength of maximum absorbance (550-560 nm) against a reagent blank.^[4]
 - Create a calibration curve by plotting absorbance against the concentration of the standards.

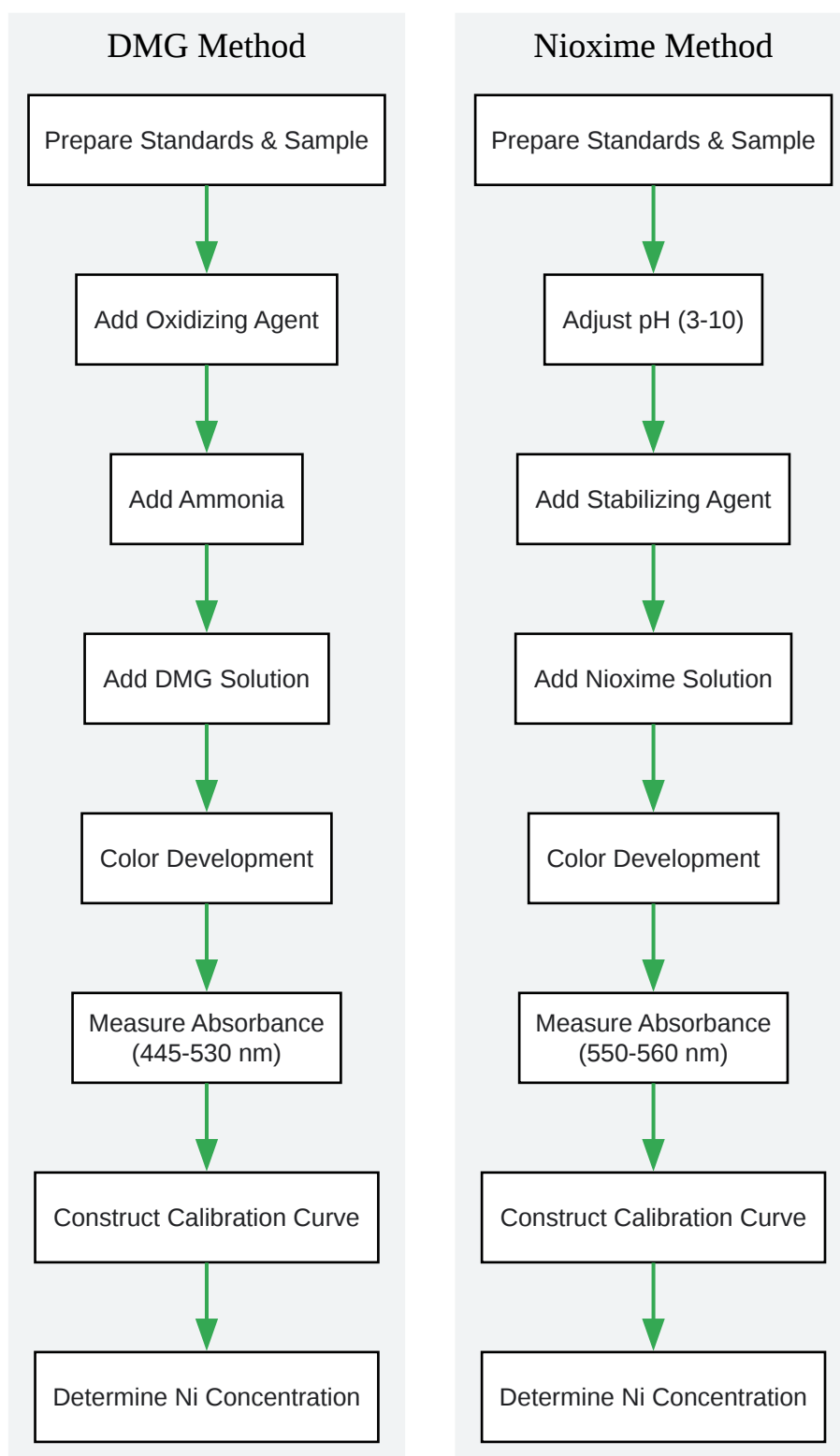
- Determine the nickel concentration in the sample by comparing its absorbance to the calibration curve.

Mandatory Visualizations



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Caption: Gravimetric analysis workflow for nickel determination.



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Caption: Spectrophotometric analysis workflow for nickel.

Conclusion

Dimethylglyoxime (DMG) remains the more established and extensively documented reagent for nickel analysis, with a wealth of available data and standardized protocols for both gravimetric and spectrophotometric methods. It offers high sensitivity and selectivity, particularly in gravimetric analysis.

1,2-Diphenylethanedione monoxime (Nioxime) presents itself as a viable alternative, demonstrating comparable performance in gravimetric analysis and offering similar sensitivity in spectrophotometric applications based on the available data. However, comprehensive, validated protocols, especially for spectrophotometry, are less prevalent in the literature compared to DMG.

For researchers requiring a well-validated and highly reliable method with extensive historical data, DMG is the superior choice. Nioxime, however, shows promise as an effective alternative, and further research to establish more comprehensive and standardized analytical protocols could solidify its position as a comparable reagent for nickel analysis.

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